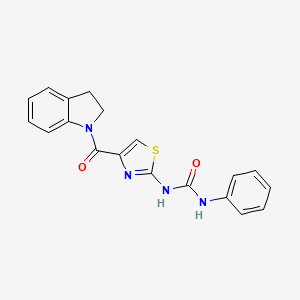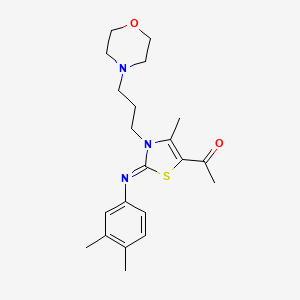![molecular formula C18H18N4O3S B2530398 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 2034535-65-2](/img/structure/B2530398.png)
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To prepare this compound, a multistep synthetic route is employed. The synthesis typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product.
Cyclization: : The initial step involves the formation of the pyridazinone ring system. This is achieved through a cyclization reaction using a precursor such as a substituted hydrazine and an appropriate diketone under acidic or basic conditions.
Acylation: : The next step involves the acylation of the pyridazinone ring with 2-bromoacetyl bromide to form the acetamide intermediate. This is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Thiazole Formation: : The final step is the coupling of the acetamide intermediate with 6-ethoxybenzothiazole under palladium-catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound is capable of undergoing a variety of chemical reactions due to its functional groups.
Oxidation: : The presence of the pyridazinone ring allows for potential oxidation reactions.
Reduction: : Reduction reactions can be employed to modify the cyclopropyl ring or the thiazole moiety.
Substitution: : Substitution reactions can occur at various positions on the aromatic rings and the cyclopropyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic substitution using reagents like bromine or nitro groups under controlled conditions.
Major Products
Oxidation of the pyridazinone ring may yield a variety of hydroxylated derivatives.
Reduction of the cyclopropyl group could lead to ring-opened or partially hydrogenated products.
Substitution reactions could introduce a range of functional groups, providing access to a diverse set of analogs.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potential use in studying enzyme inhibition mechanisms.
Protein Binding: : Investigations into its ability to bind with specific proteins for drug development.
Medicine
Drug Development: : Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Applications:
Industry
Material Science: : Used in the development of advanced materials due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of this compound is largely dependent on its molecular structure and the nature of its interactions with biological targets.
Molecular Targets and Pathways
Receptor Binding: : The compound may interact with specific receptors on the cell surface, triggering a cascade of biochemical events.
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thus blocking their activity.
Signal Transduction Pathways: : The compound could modulate signal transduction pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide
Uniqueness
This compound stands out due to the specific ethoxy substituent on the benzothiazole ring, which could impart unique electronic and steric properties. Additionally, the cyclopropyl group introduces strain into the molecule, potentially influencing its reactivity and interactions with biological targets.
By comparing with similar compounds, the structural nuances can be appreciated, highlighting its potential advantages in various applications.
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-25-12-5-6-14-15(9-12)26-18(19-14)20-16(23)10-22-17(24)8-7-13(21-22)11-3-4-11/h5-9,11H,2-4,10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHISDOVTFKSAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2530318.png)
![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)
![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)


![(4-fluorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2530330.png)
![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2530332.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)


![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)
